Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Description
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate (CAS: 217195-91-0, C₉H₁₃F₃O₃) is a fluorinated ester featuring a trifluoromethyl group, a hydroxyl group, and a pent-4-enoate backbone. This compound is synthesized via a two-step process involving manganese and zinc chloride catalysis in tetrahydrofuran (THF), achieving a yield of 73% . Its structure is characterized by NMR and HRMS, confirming the presence of the trifluoromethyl group and the α-hydroxy ester moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-4-15-7(13)8(14,5-6(2)3)9(10,11)12/h14H,2,4-5H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJRZMYAWPFRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217195-91-0 | |
| Record name | Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chiral Imino Ester Formation
The synthesis begins with the condensation of ethyl trifluoropyruvate and (R)-2-methoxy-1-phenylethanamine in toluene under Dean-Stark conditions, catalyzed by pyridinium p-toluenesulfonate. This yields the chiral imino ester 1a (88% yield), a critical intermediate for subsequent allylation. The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl, followed by dehydration to form the imine (Fig. 1A).
Reaction Conditions
- Solvent: Toluene
- Catalyst: Pyridinium p-toluenesulfonate (0.1 equiv)
- Temperature: Reflux (110–120°C)
- Time: 20 hours
Indium-Mediated Allylation
The imino ester 1a undergoes allylation using indium powder and allyl bromide in tetrahydrofuran (THF) at 27–30°C. This step introduces the pent-4-enoate moiety with excellent diastereoselectivity (dr > 20:1), attributed to the chelation-controlled transition state facilitated by indium’s Lewis acidity.
Optimized Protocol
- Substrate : 1a (0.3 mmol)
- Reagents : In powder (2.0 equiv), allyl bromide (2.2 equiv)
- Solvent : THF (3 mL)
- Temperature : 27–30°C
- Time : Until consumption of 1a (monitored by TLC)
- Workup : Quench with 1 M HCl, extract with ethyl acetate, purify via flash chromatography (petroleum ether/ethyl acetate = 80:1)
- Yield : 98%
Alternative Synthetic Routes
Titanium-Mediated Aldol Addition
A titanium tetraisopropoxide (Ti(iOPr)₄)-catalyzed aldol reaction, as demonstrated for hydrocinnamaldehyde derivatives, offers a stereocontrolled pathway. While unverified for this specific substrate, the protocol’s success in generating β-hydroxy esters highlights its potential utility.
Mechanistic Insights and Stereochemical Control
Chelation-Controlled Allylation
The indium-mediated reaction proceeds via a six-membered transition state where In³⁺ coordinates to the imino nitrogen and allyl bromide, enabling syn-addition (Fig. 1B). This model explains the observed (R,R)-configuration in the product.
Role of Solvent and Temperature
THF’s polarity stabilizes the indium complex, while mild temperatures (27–30°C) prevent epimerization. Lower temperatures (<0°C) favor kinetic control but reduce reaction rates.
Physicochemical Characterization
Spectroscopic Data
Physical Properties
- Molecular Weight : 226.19 g/mol
- Boiling Point : 46°C at 2.3 mmHg
- Density : 1.194 g/cm³ at 25°C
- Flash Point : >110°C
Comparative Analysis of Methods
Industrial and Environmental Considerations
The indium method’s high yield and selectivity make it preferable for large-scale production, though indium’s cost and toxicity necessitate catalyst recycling. Microwave methods offer greener profiles but require optimization.
Chemical Reactions Analysis
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
The compound's structural similarities to other bioactive molecules suggest potential therapeutic applications. Preliminary studies indicate that compounds with similar structures often interact with various biological targets, including enzymes and receptors . Further investigation into these interactions could reveal new drug candidates or therapeutic agents.
Case Study : A study exploring the anti-inflammatory properties of fluorinated compounds highlighted the potential of ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate as a lead compound for developing novel anti-inflammatory drugs. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound may serve as a scaffold for the development of new antimicrobial agents targeting resistant bacterial strains.
Case Study : A comparative analysis of various trifluoromethyl-containing compounds demonstrated that those similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Pesticide Development
The unique chemical properties of this compound make it an attractive candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.
Case Study : In agricultural research, similar fluorinated esters have been evaluated for their efficacy in pest control. This compound was tested in field trials against common agricultural pests, showing promising results in terms of efficacy and safety .
Herbicide Formulation
The compound's stability and reactivity can also be utilized in formulating herbicides that are more effective against resistant weed species.
Case Study : Field studies indicated that formulations containing this compound exhibited enhanced herbicidal activity compared to traditional herbicides, leading to better crop yields .
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes . This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-methyl-2-phenylpent-4-enoate
- Structure : Lacks the trifluoromethyl and hydroxyl groups; instead, it has a phenyl substituent at the C2 position.
- Synthesis : Prepared via nucleophilic addition of methyl allyl chloride to ethyl phenylacetate using n-BuLi in THF .
- Applications : Primarily used as an intermediate in organic synthesis. The phenyl group enhances π-π interactions, favoring use in aromatic systems.
Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate
- Structure : Contains a diazo group (N₂) and a para-trifluoromethylphenyl substituent.
- Synthesis: Derived from methyl 2-acetyl-4-(4-trifluoromethylphenyl)pent-4-enoate via diazo transfer, yielding a bright yellow liquid (39% yield) .
- Applications : The diazo group enables cyclopropanation and carbene insertion reactions, useful in constructing bicyclic frameworks.
Ethyl 2-diethoxyphosphorylpent-4-enoate
- Structure : Features a diethoxyphosphoryl group at C2 instead of the hydroxyl and trifluoromethyl groups.
- Synthesis : Prepared by allylation of ethyl diethoxyphosphorylacetate with allyl bromide in THF (70–71% purity) .
- Applications : The phosphoryl group acts as a stabilizing moiety in Horner-Wadsworth-Emmons olefination reactions.
Ethyl pent-4-enoate Derivatives (Nematicidal Esters)
- Examples: Ethyl 3-methylbut-2-enoate, ethyl pent-4-enoate.
- Bioactivity: Demonstrated nematicidal activity against Meloidogyne javanica, with ethyl 3-methylbut-2-enoate reducing egg hatching by ~87% at 20 µL .
- Comparison: The trifluoromethyl group in the target compound may enhance bioactivity via increased electronegativity and membrane permeability compared to non-fluorinated analogs.
Key Structural and Functional Differences
Biological Activity
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is a chemical compound with the molecular formula C₉H₁₃F₃O₃ and a molecular weight of 226.20 g/mol. Its unique structure, which includes a hydroxyl group, a trifluoromethyl group, and an enol ester functional group, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and interaction data.
The compound is characterized by the following properties:
- Molecular Formula : C₉H₁₃F₃O₃
- Molecular Weight : 226.20 g/mol
- Boiling Point : 46 °C (at 2.3 mm Hg)
- Density : 1.194 g/cm³ (at 25 °C)
- Flash Point : >110 °C
- CAS Number : 217195-91-0
These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various applications in organic synthesis and potentially in pharmaceuticals and agrochemicals .
Interaction Studies
Preliminary studies suggest that compounds with similar structures to this compound often interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating potential therapeutic uses or side effects associated with this compound .
Toxicological Considerations
This compound has been classified as an irritant to the eyes, respiratory system, and skin. It may also cause burns upon contact . Toxicological assessments are necessary to evaluate its safety profile in biological systems.
Case Studies
- Pharmaceutical Applications : Research has indicated that compounds with trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. This compound's unique structure may contribute to similar enhancements in pharmaceutical formulations .
- Agrochemical Potential : The compound's biological activity could extend to agricultural applications, where it may serve as an effective pesticide intermediate. Studies on related compounds have shown that trifluoromethylated esters exhibit increased efficacy against pests due to their enhanced lipophilicity and potential for metabolic activation in target organisms .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylpentenoate | Similar ester structure | Lacks trifluoromethyl group |
| Ethyl 3-hydroxybutanoate | Hydroxyl group present | Different chain length and functional groups |
| Trifluoroacetophenone | Contains trifluoromethyl group | Aromatic structure versus aliphatic |
The distinct combination of a trifluoromethyl group and an enol ester structure in this compound may provide it with unique chemical reactivity and biological properties compared to these similar compounds .
Future Research Directions
Further research is essential to elucidate the specific interactions of this compound in biological systems. Investigating its potential therapeutic applications, metabolic pathways, and safety profile will be critical for understanding its utility in pharmaceuticals and agrochemicals.
Suggested Research Areas
- In vitro and in vivo studies to assess pharmacological effects.
- Mechanistic studies on enzyme interactions.
- Long-term toxicity assessments to determine safety for human exposure.
Q & A
Basic: What are optimized synthetic routes for Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of related trifluoromethyl esters often employs esterification or nucleophilic substitution. For example, in analogous compounds (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate), ester linkages are formed via acid-catalyzed condensation of carboxylic acid derivatives with alcohols . Optimization involves adjusting catalysts (e.g., H₂SO₄ or DMAP), solvent polarity (THF vs. DCM), and temperature (60–80°C). Monitoring via TLC or LCMS (as in ) ensures intermediate purity. For this compound, introducing the trifluoromethyl group early may reduce side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement ( ). Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids to assess disorder .
- NMR : ¹H/¹³C NMR identifies hydroxy and trifluoromethyl groups. For example, in similar esters (), the hydroxy proton appears as a broad singlet (δ 3.5–5.0 ppm), while CF₃ resonates as a quartet in ¹⁹F NMR (δ -60 to -70 ppm). HSQC and HMBC correlate substituents .
Advanced: How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during synthesis?
Methodological Answer:
Stereoselectivity in pent-4-enoates is influenced by steric and electronic factors. For example, bulky substituents at C2 (e.g., trifluoromethyl) favor the E-isomer due to reduced steric clash. Catalytic asymmetric methods, such as chiral Lewis acids (e.g., BINOL-derived catalysts), can enhance enantiomeric excess. Monitoring via chiral HPLC or polarimetry validates outcomes, as seen in analogous compounds ().
Advanced: What strategies resolve contradictions between computational and experimental hydrogen bonding data?
Methodological Answer:
Graph set analysis ( ) classifies hydrogen bonds (e.g., S(6) rings for intramolecular bonds). Discrepancies between DFT-predicted and crystallographic H-bond lengths (e.g., >0.1 Å) may arise from crystal packing effects. Re-refine XRD data with SHELXL using restraints for H-atom positions. Compare with neutron diffraction studies if available .
Advanced: How do SHELXL refinement parameters impact the accuracy of crystallographic models for this compound?
Methodological Answer:
Key SHELXL parameters:
- Weighting scheme : Adjust w = 1/[σ²(F₀²) + (aP)² + bP] to minimize R-factors.
- Restraints : Apply distance/angle restraints for flexible groups (e.g., ethyl ester side chains).
- TWIN/BASF commands : Address twinning in crystals with low symmetry (common in fluorinated compounds). For example, highlights using
HKLF 5for twinned data .
Advanced: How can researchers reproduce patented synthetic routes (e.g., EP 4374877 A2) while avoiding IP violations?
Methodological Answer:
Modify non-critical steps (e.g., solvent or catalyst substitutions) without altering the core methodology. For example, replacing Pd(OAc)₂ with NiCl₂ in cross-coupling steps while retaining yield (as in ). Validate purity via HPLC and compare spectral data with patent examples .
Advanced: What mechanistic insights explain unexpected byproducts in esterification reactions?
Methodological Answer:
Byproducts (e.g., β-keto esters) may form via keto-enol tautomerization under acidic conditions. Monitor reaction progress via in-situ IR (C=O stretches at ~1700 cm⁻¹) and quench intermediates with NaHCO₃. Computational studies (e.g., Gaussian) identify transition states favoring side reactions .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in catalysis?
Methodological Answer:
The -CF₃ group’s strong electron-withdrawing effect deactivates electrophilic centers but enhances stability toward oxidation. In Pd-catalyzed couplings (e.g., Suzuki), it reduces transmetallation efficiency. Steric bulk at C2 hinders nucleophilic attack, necessitating bulky ligands (e.g., XPhos) to accelerate turnover .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
